molecular formula C21H25N5 B2673562 2-Ethyl-1-(4-ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 612522-73-3

2-Ethyl-1-(4-ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2673562
CAS RN: 612522-73-3
M. Wt: 347.466
InChI Key: LVNIRRLSRMHXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzimidazole group, a pyridine group, a piperazine group, and a nitrile group . These groups are common in many pharmaceuticals and biologically active compounds.


Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple ring systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the nitrile group could increase its polarity, potentially affecting its solubility and reactivity .

Scientific Research Applications

Synthesis and Antifungal Activity

2-Ethyl-1-(4-ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has been explored in scientific research for its synthesis and potential biological activities. A notable study involved the synthesis of α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles, derived from o-phenylenediamine, ethyl cyanoacetate, chloroacetyl piperazine, and haloalkane/benzyl chloride through multi-step reactions. The structures of the target compounds were confirmed using various spectroscopic methods. These compounds exhibited significant antifungal activities against Sclerotinia sclerotiorum and Botrytis cinerea, indicating their potential as antifungal agents (Qing Jin et al., 2015).

Future Directions

The future research directions would likely involve further studies to determine the compound’s biological activity and potential uses. This could include testing its activity against various biological targets, studying its pharmacokinetics, and potentially developing it into a drug if it shows promising activity .

properties

IUPAC Name

2-ethyl-1-(4-ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5/c1-4-16-15(3)17(14-22)20-23-18-8-6-7-9-19(18)26(20)21(16)25-12-10-24(5-2)11-13-25/h6-9H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNIRRLSRMHXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-(4-ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

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